2-Methoxy-6-methyl-9H-purine
Description
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-methoxy-6-methyl-7H-purine |
InChI |
InChI=1S/C7H8N4O/c1-4-5-6(9-3-8-5)11-7(10-4)12-2/h3H,1-2H3,(H,8,9,10,11) |
InChI Key |
GIOZXTFYSZBLOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)OC)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-9H-purine typically involves the alkylation of a purine precursor. One common method includes the reaction of 2-chloro-6-methylpurine with methanol in the presence of a base, such as sodium methoxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with a methoxy group.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, amines, and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution with amines can produce amino derivatives.
Scientific Research Applications
2-Methoxy-6-methyl-9H-purine, a purine derivative, has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry and cancer research, supported by data tables and relevant case studies.
Anticancer Activity
Recent studies have highlighted the potential of this compound as a precursor for developing anticancer agents. Research indicates that purine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results against human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cells, suggesting its potential as an antitumor agent .
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxicity of this compound derivatives using the MTT assay across several cancer cell lines, including:
- MDA-MB-231 (breast adenocarcinoma)
- COLO201 (colorectal adenocarcinoma)
- HepG2 (hepatocellular carcinoma)
The results indicated that certain derivatives exhibited high cytotoxicity, particularly against COLO201 cells, with IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin .
Inhibition of Phosphodiesterases
This compound has been investigated for its role in inhibiting cyclic nucleotide phosphodiesterases. This inhibition can lead to increased levels of cyclic AMP and cyclic GMP within cells, which are critical for various signaling pathways. Such properties make it a valuable tool for studying cellular processes and potential therapeutic targets .
Development of Chemical Probes
The compound serves as a scaffold for developing selective bromodomain inhibitors. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, playing essential roles in gene regulation and cancer progression. Modifications to the this compound structure have led to the creation of potent ligands that can be used as chemical probes to investigate the biological functions of bromodomains .
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methyl-9H-purine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For instance, it may inhibit enzymes involved in DNA synthesis, thereby exerting anticancer effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Substituent Effects on Reactivity and Bioactivity
Methoxy vs. Chloro Groups :
- Methoxy groups (electron-donating) stabilize the purine ring via resonance, enhancing metabolic stability compared to chloro groups (electron-withdrawing), which act as leaving sites for further functionalization .
- Example: 6-Chloro-9-(methoxymethyl)-9H-purine () undergoes nucleophilic substitution at position 6, enabling synthesis of amine or alkoxy derivatives .
- Methyl vs. Bulky Substituents: Methyl groups (e.g., at position 6 or 9) improve lipophilicity and membrane permeability. In contrast, bulky groups like isopropyl or xylofuranosyl () may reduce solubility but enhance target binding through steric effects .
Positional Isomerism :
Spectroscopic Characterization
Biological Activity
2-Methoxy-6-methyl-9H-purine, a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally related to other purines, which are critical components in various biological processes, including DNA and RNA synthesis. Understanding its biological activity is essential for exploring its therapeutic applications.
Molecular Characteristics:
- Molecular Formula: C8H10N4O
- Molecular Weight: 178.19 g/mol
- IUPAC Name: this compound
- CAS Number: 17159-87-4
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.
Case Study:
A study conducted on the U87MG glioblastoma cell line demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as PARP and CASP3 cleavage. The compound exhibited an IC50 value of approximately 5 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin, which had an IC50 ranging from 0.4 to 3.3 µM depending on the exposure time .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. It was tested against various bacterial strains and demonstrated significant inhibitory effects.
Research Findings:
A study evaluated the antimicrobial efficacy of several purine derivatives, including this compound. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in nucleotide metabolism, leading to disrupted DNA synthesis in rapidly dividing cancer cells.
- Induction of Apoptosis: By activating apoptotic pathways, it promotes programmed cell death in cancerous cells.
- Antimicrobial Action: Its structural similarity to nucleotides allows it to interfere with microbial DNA replication processes.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other purines:
| Compound Name | Structure Similarity | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| This compound | High | ~5 µM | 20–50 µg/mL |
| 6-Thioguanine | Moderate | ~1 µM | Not reported |
| Acyclovir | Low | Not applicable | Not applicable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
